molecular formula C11H7ClO2S B2742788 5-(3-Chlorophenyl)thiophene-2-carboxylic acid CAS No. 893733-15-8

5-(3-Chlorophenyl)thiophene-2-carboxylic acid

Cat. No.: B2742788
CAS No.: 893733-15-8
M. Wt: 238.69
InChI Key: PHEPUGXCVVHZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chlorophenyl)thiophene-2-carboxylic acid: is a chemical compound with the molecular formula C11H7ClO2S and a molecular weight of 238.69 g/mol . This compound is characterized by a thiophene ring substituted with a carboxylic acid group at the 2-position and a 3-chlorophenyl group at the 5-position. It is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-chlorophenyl)thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 5-(3-chlorophenyl)thiophene-2-carboxylic acid is unique due to the presence of both the 3-chlorophenyl group and the carboxylic acid group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-(3-chlorophenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEPUGXCVVHZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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